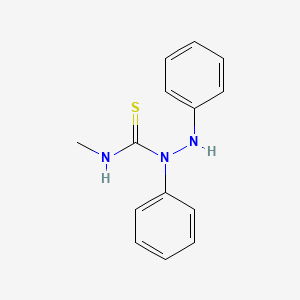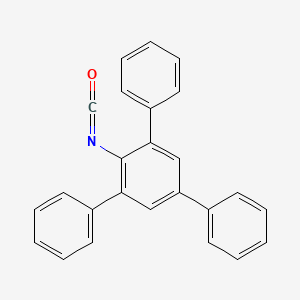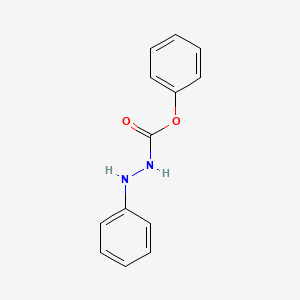
Galaktose-phenylhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galaktose-phenylhydrazon: is a derivative of galactose, a monosaccharide sugar, formed by the reaction of galactose with phenylhydrazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of galaktose-phenylhydrazon involves the reaction of galactose with an excess of phenylhydrazine. The reaction typically occurs under boiling conditions, leading to the formation of the osazone derivative . The general reaction can be summarized as follows:
Galactose+3Phenylhydrazine→this compound+Aniline+Ammonia
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Galaktose-phenylhydrazon primarily undergoes oxidation and condensation reactions. The formation of the osazone involves both these types of reactions .
Common Reagents and Conditions:
Oxidation: The reaction with phenylhydrazine involves the oxidation of the hydroxyl group at the second carbon of galactose to a ketone level.
Condensation: The condensation reaction involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine.
Major Products: The major product of the reaction between galactose and phenylhydrazine is this compound, along with by-products such as aniline and ammonia .
Wissenschaftliche Forschungsanwendungen
Chemistry: Galaktose-phenylhydrazon is used in carbohydrate chemistry to identify and differentiate between various monosaccharides based on the unique crystalline structures formed by different osazones .
Biology and Medicine: In biological research, this compound and other osazones are used to study the metabolic pathways of sugars and their derivatives. They are also employed in the development of enzyme-activatable fluorescent probes for detecting specific enzymes like β-galactosidase .
Industry: In the industrial sector, this compound can be used in the synthesis of other complex carbohydrate derivatives and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of galaktose-phenylhydrazon involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine. This reaction is facilitated by the nucleophilic attack of the nitrogen atom in phenylhydrazine on the carbonyl carbon of galactose, followed by the elimination of water to form the hydrazone bond .
Vergleich Mit ähnlichen Verbindungen
Glucosazone: Formed from glucose and phenylhydrazine, glucosazone has a similar structure but differs in the sugar component.
Maltosazone: Derived from maltose and phenylhydrazine, maltosazone forms petal-shaped crystals.
Lactosazone: Formed from lactose and phenylhydrazine, lactosazone forms powder puff-shaped crystals.
Uniqueness: Galaktose-phenylhydrazon is unique due to its specific crystalline structure, which is distinct from other osazones. This uniqueness allows it to be used as a diagnostic tool in carbohydrate chemistry to identify galactose specifically .
Eigenschaften
CAS-Nummer |
18841-76-4 |
|---|---|
Molekularformel |
C12H18N2O5 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/t9-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
MAKRUZFBMOBWLJ-QCNOEVLYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NN=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


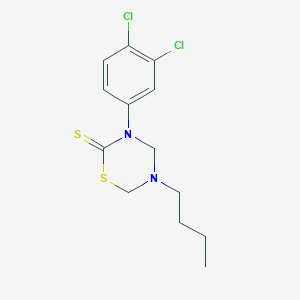
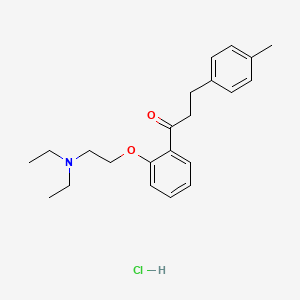
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

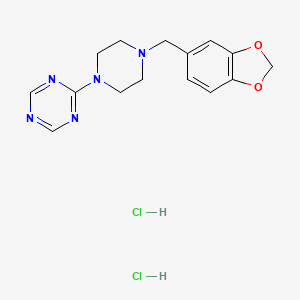
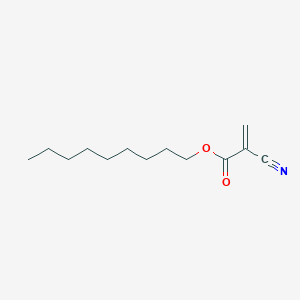

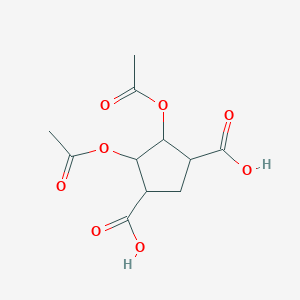
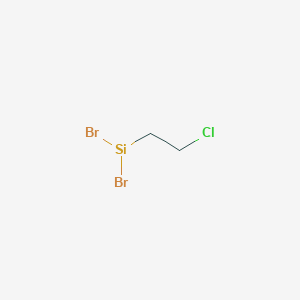
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

